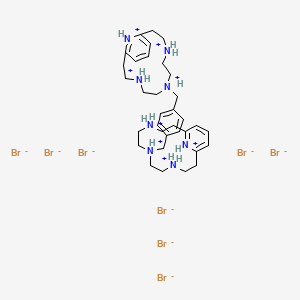
AMMONIUM, (4-(p-ETHYLDIMETHYLAMMONIOPHENYL)BUTYL)ETHYLDIMETHYL-, DIIODIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide
Wissenschaftliche Forschungsanwendungen
Herbicidal Ionic Liquids (HILs)
Quaternary ammonium salts, including ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide, have been investigated for their use as herbicides. Research shows that certain quaternary ammonium salts exhibit promising herbicidal activity, with some demonstrating superior efficacy compared to traditional commercial formulations. The study highlights the potential for these compounds in weed control, emphasizing their effectiveness in both greenhouse and field experiments (Marcinkowska et al., 2017).
Antimicrobial Applications
Antimicrobial Activity
The antimicrobial properties of bisquaternary ammonium salts have been explored, showing effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This research underlines the potential use of these compounds in preventing and treating microbial infections (Imam et al., 1983).
Industrial and Material Science Applications
Liquid Crystal Polymer Behavior
Bis(2-hydroxyethyl)ethyl(6-(4-(4-nitrophenyl)azo)phenyl)oxy)hexyl)ammonium derivatives have been studied for their liquid-crystalline behavior, which is crucial for applications in advanced materials and display technologies. The research demonstrates the compounds' ability to form stable smectic phases and their interaction with ionic groups, which is significant for understanding and improving the thermal stability of liquid-crystalline materials (Ujiie & Iimura, 1992).
Electrochemical Properties for Energy Storage
Aliphatic quaternary ammonium salts have been identified as potential components in electrochemical capacitors due to their wide potential window and high ionic conductivity. This finding is particularly relevant for the development of electric double-layer capacitors (EDLCs), offering insights into the physicochemical properties that could enhance the performance and durability of energy storage devices (Sato, Masuda, & Takagi, 2004).
Eigenschaften
CAS-Nummer |
63981-94-2 |
|---|---|
Produktname |
AMMONIUM, (4-(p-ETHYLDIMETHYLAMMONIOPHENYL)BUTYL)ETHYLDIMETHYL-, DIIODIDE |
Molekularformel |
C18H34I2N2 |
Molekulargewicht |
532.3 g/mol |
IUPAC-Name |
ethyl-[4-[4-[ethyl(dimethyl)azaniumyl]butyl]phenyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C18H34N2.2HI/c1-7-19(3,4)16-10-9-11-17-12-14-18(15-13-17)20(5,6)8-2;;/h12-15H,7-11,16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YFSZIWUTVIASLF-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](C)(C)CCCCC1=CC=C(C=C1)[N+](C)(C)CC.[I-].[I-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ammonium, (4-(p-ethyldimethylammoniophenyl)butyl)ethyldimethyl-, diiodide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![N-{5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl}-2,6-difluorobenzamide](/img/structure/B1664857.png)